An In-depth Technical Guide to the Physicochemical Properties of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
An In-depth Technical Guide to the Physicochemical Properties of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 1008-30-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, and key physicochemical parameters of this triazolone derivative. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and expert insights into the characterization of this important molecular scaffold.
Introduction: The Significance of the 1,2,4-Triazol-3-one Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. The incorporation of a phenyl group and a carbonyl function at specific positions on the triazole ring, as seen in 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, gives rise to a molecule with a unique electronic and steric profile. This profile governs its interactions with biological targets and dictates its physicochemical behavior, such as solubility and membrane permeability, which are critical determinants of a drug candidate's pharmacokinetic profile.
Derivatives of the 1,2,4-triazol-3-one core are integral to the structure of several established drugs. For example, the antifungal agent Itraconazole is synthesized using a triazol-3-one intermediate, highlighting the importance of this chemical class in the development of effective pharmaceuticals.[1] A thorough understanding of the fundamental physicochemical properties of the parent compound, 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is therefore essential for the rational design and optimization of new drug candidates based on this versatile scaffold.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and three-dimensional structure.
Molecular Structure and Basic Information
The compound 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a five-membered heterocyclic ring containing three nitrogen atoms and one carbonyl group, with a phenyl substituent at the N4 position.
Table 1: Core Identification and Physical Properties of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
| Property | Value | Source(s) |
| IUPAC Name | 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | N/A |
| CAS Number | 1008-30-6 | |
| Molecular Formula | C₈H₇N₃O | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Solid (predicted) | N/A |
Structural Elucidation: A Spectroscopic Approach
¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. For 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, the expected signals would provide clear evidence of the phenyl and triazolone moieties.
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¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, likely in the range of δ 7.0-8.0 ppm. The proton on the triazole ring would likely appear as a distinct singlet.
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¹³C NMR: The spectrum would reveal characteristic signals for the carbonyl carbon of the triazolone ring, typically in the downfield region (δ > 150 ppm), as well as signals for the aromatic carbons of the phenyl group.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is expected to exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the triazolone ring, as well as bands corresponding to the C=C and C-H bonds of the aromatic phenyl group.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ), along with other fragment ions that can help to confirm the structure.
Synthesis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
A robust and reproducible synthesis is the cornerstone of any chemical research program. While a specific, detailed protocol for the target compound is not widely published, a reliable synthetic route can be extrapolated from the synthesis of analogous compounds. The most plausible approach involves the cyclization of a substituted semicarbazide.
Proposed Synthetic Pathway
The synthesis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be envisioned to proceed via the reaction of phenyl isocyanate with hydrazine, followed by cyclization. A related synthesis for the isomeric 5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves the reaction of benzoyl chloride with semicarbazide, followed by cyclization in the presence of a base.
Diagram 1: Proposed Synthesis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of a 1,2,4-Triazol-3-one Derivative
The following is a generalized protocol for the synthesis of a 1,2,4-triazol-3-one, which can be adapted for the synthesis of the title compound. This protocol is based on the synthesis of the isomeric 5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.
Step 1: Synthesis of the Semicarbazide Intermediate
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Dissolve semicarbazide (or in the case of the target compound, 4-phenylsemicarbazide) in a suitable solvent such as pyridine.
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Cool the solution in an ice bath.
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Slowly add an equimolar amount of the appropriate acyl chloride (e.g., benzoyl chloride).
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Stir the reaction mixture at room temperature for several hours.
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Pour the reaction mixture into ice water to precipitate the product.
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Filter, wash with cold water, and dry the crude product.
Step 2: Cyclization to the Triazol-3-one
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Reflux the crude semicarbazide intermediate in an aqueous solution of a base (e.g., sodium hydroxide).
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Monitor the reaction by thin-layer chromatography until the starting material is consumed.
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Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the triazol-3-one product.
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Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Key Physicochemical Properties and Their Determination
The physicochemical properties of a compound are critical to its application, particularly in drug development where they influence absorption, distribution, metabolism, and excretion (ADME).
Melting Point
Experimental Protocol: Determination of Melting Point
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A small amount of the dry, crystalline sample is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is raised slowly, and the range at which the sample melts is recorded.
Solubility
Solubility is a critical parameter for drug delivery and formulation. The solubility of a compound is typically determined in a range of solvents, including aqueous buffers at different pH values and organic solvents.
Experimental Protocol: Shake-Flask Method for Solubility Determination
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An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
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The vial is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
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The suspension is filtered or centrifuged to remove the undissolved solid.
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The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Acid Dissociation Constant (pKa)
The pKa of a compound is a measure of its acidity or basicity and is crucial for understanding its ionization state at different physiological pH values. The 1,2,4-triazol-3-one ring system contains acidic and basic centers, and its pKa will influence its solubility, membrane permeability, and binding to biological targets. The pKa of the parent 1,2,4-triazole is 10.26.[3]
Experimental Protocol: Potentiometric Titration for pKa Determination
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A solution of the compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent for poorly water-soluble compounds).
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The solution is titrated with a standardized solution of a strong acid or base.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Diagram 2: Workflow for Physicochemical Characterization
Caption: A typical workflow for the synthesis and characterization of a new chemical entity.
Biological Relevance and Potential Applications
While specific biological activity data for 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is limited in publicly available literature, the broader class of 1,2,4-triazole derivatives is well-established for its diverse pharmacological effects. The structural motifs present in the title compound suggest potential for various biological activities. The phenyl group can engage in hydrophobic and pi-stacking interactions with biological macromolecules, while the triazolone core can participate in hydrogen bonding.
The exploration of this compound and its derivatives as potential therapeutic agents is a promising area of research. Its role as a key intermediate in the synthesis of more complex molecules, such as Itraconazole, underscores its importance in the pharmaceutical industry.[1]
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. While there are gaps in the experimentally determined data for this specific compound, this guide has outlined the necessary experimental protocols for its synthesis and characterization based on established methodologies for related compounds. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into this important heterocyclic scaffold and its potential applications in drug discovery and materials science.
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